Mechanism of Favipiravir Hydroxylation and Degradation: A Comprehensive Technical Guide
Mechanism of Favipiravir Hydroxylation and Degradation: A Comprehensive Technical Guide
Executive Summary & Nomenclature Clarification
Favipiravir (T-705) is a broad-spectrum antiviral agent chemically designated as 6-fluoro-3-hydroxypyrazine-2-carboxamide . When analyzing the formation of hydroxylated pyrazine-2-carboxamide derivatives from this parent compound, researchers must distinguish between biological biotransformation and environmental degradation:
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Biological Metabolism (The T-705M1 Pathway): In human pharmacokinetics, Favipiravir does not lose its fluorine atom. Instead, it undergoes enzymatic hydroxylation at the C5 position to form the major inactive metabolite T-705M1 (6-fluoro-3,5-dihydroxypyrazine-2-carboxamide).
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Environmental Degradation (Defluorination): In wastewater treatment and advanced oxidation processes (AOPs), Favipiravir undergoes radical-mediated defluorination and dehydroxylation, which can yield transient structural intermediates such as 6-hydroxypyrazine-2-carboxamide prior to complete pyrazine ring cleavage. (Note: 6-hydroxypyrazine-2-carboxamide is also heavily utilized as a starting synthetic precursor in the industrial manufacturing of Favipiravir via sequential bromination and fluorination).
This whitepaper provides an in-depth mechanistic analysis of both the biological C5-hydroxylation pathway and the environmental defluorination/degradation mechanisms, backed by self-validating experimental protocols.
Biological Mechanism: Aldehyde Oxidase-Mediated Hydroxylation
Unlike many small-molecule drugs, Favipiravir is not metabolized by the Cytochrome P450 (CYP450) system. Instead, its primary route of metabolism is driven by Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme 1.
The Molybdenum Cofactor (MoCo) Catalytic Cycle
The hydroxylation of Favipiravir to T-705M1 is a classic nucleophilic aromatic substitution facilitated by the Molybdenum cofactor (MoCo) at the AO active site.
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Regioselectivity (Why C5?): The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms. The fluorine atom at the C6 position exerts a powerful inductive electron-withdrawing effect (-I effect). This makes the adjacent C5 carbon highly electrophilic and the prime target for nucleophilic attack.
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Nucleophilic Attack: The Mo(VI) center of the enzyme holds a terminal sulfido ligand (Mo=S) and a hydroxyl ligand (Mo-OH). The Mo-OH oxygen acts as a nucleophile, attacking the C5 position of Favipiravir to form a transient tetrahedral intermediate.
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Hydride Transfer: To restore the aromaticity of the pyrazine ring, a hydride ion (H⁻) is transferred from the C5 carbon to the Mo=S group. This reduces the molybdenum center from Mo(VI) to Mo(IV) and releases the hydroxylated product, T-705M1 2.
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Enzyme Regeneration: The Mo(IV) center transfers electrons through two iron-sulfur (Fe-S) clusters to Flavin Adenine Dinucleotide (FAD), which ultimately reduces molecular oxygen to hydrogen peroxide (H₂O₂), regenerating the active Mo(VI) state.
Figure 1: Mechanism of Aldehyde Oxidase-mediated hydroxylation of Favipiravir at the C5 position.
Chemical Mechanism: Environmental Defluorination & Degradation
When Favipiravir is excreted into wastewater, it exhibits high resistance to standard biodegradation. Its breakdown requires Advanced Oxidation Processes (AOPs) such as UV/H₂O₂ or photocatalysis (e.g., Co-doped ZnS Quantum Dots) 3.
In these environments, the formation of defluorinated and dehydroxylated intermediates (such as 6-hydroxypyrazine-2-carboxamide) occurs via radical attack:
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Hydroxyl Radical (•OH) Generation: UV irradiation of H₂O₂ generates highly reactive •OH radicals.
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Single-Electron Transfer (SET) & Addition-Elimination: •OH radicals attack the pyrazine ring. Despite the high bond dissociation energy of the C-F bond, the radical attack induces an addition-elimination sequence that ejects the fluoride ion (defluorination) and cleaves the C3-hydroxyl group (dehydroxylation).
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Ring Cleavage: Prolonged exposure leads to denitrogenation and the complete breakdown of the pyrazine heterocycle into short-chain organic acids 4.
Quantitative Data Summaries
Table 1: Pharmacokinetic & Metabolic Parameters of Favipiravir
| Parameter | Value/Description | Clinical/Experimental Implication |
|---|---|---|
| Primary Enzyme | Aldehyde Oxidase (AOX1) | Requires cytosolic assays; CYPs are not involved. |
| Major Metabolite | T-705M1 | Inactive, renally excreted; can competitively elevate uric acid. |
| Plasma Half-Life | 2.5 – 5.5 hours | Rapid clearance necessitates loading dose regimens. |
| Enzyme Kinetics | Substrate & Mechanism-Based Inhibitor | Causes non-linear, time-dependent pharmacokinetics. |
Table 2: Environmental Degradation Efficiencies (AOPs)
| Water Matrix | Process | Reaction Time | Degradation Efficiency | Primary Mechanism |
|---|---|---|---|---|
| Distilled Water | UV / H₂O₂ | 45 min | 100% | •OH radical attack |
| Distilled Water | UV / Co-doped ZnS QDs | 45 min | 89.8% | Photocatalytic SET |
| Wastewater Effluent | UV / H₂O₂ | 45 min | 41.2% | Radical scavenging by organics |
Self-Validating Experimental Protocols
To accurately study the formation of T-705M1, researchers must utilize Human Liver Cytosol (HLC) rather than Human Liver Microsomes (HLM). Causality Note: Aldehyde oxidase is a soluble, cytosolic enzyme. Using microsomes (which contain membrane-bound CYPs) will result in zero metabolic turnover, leading to false-negative stability data.
Protocol: In Vitro Cytosolic Metabolism Assay
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Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to stabilize the MoCo active site.
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Reaction Mixture: Combine HLC (final protein concentration: 1.0 mg/mL) and Favipiravir (final concentration: 1–50 µM) in the buffer. Self-Validation: Do not add NADPH. AO does not require NADPH; its electron acceptor is molecular oxygen. Adding NADPH introduces background noise from residual cytosolic reductases.
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Incubation: Incubate the mixture in a shaking water bath at 37°C.
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Quenching: At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled Favipiravir-13C,15N). The organic solvent instantly denatures the AO enzyme, halting the reaction.
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Extraction & Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.
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Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transition for Favipiravir (m/z 158 → 114) and T-705M1 (m/z 174 → 130).
Figure 2: Self-validating in vitro workflow for quantifying cytosolic Favipiravir metabolism.
References
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Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza The Journal of Infectious Diseases | Oxford Academic URL:[Link]
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Favipiravir in Therapy of Viral Infections PMC - National Institutes of Health (NIH) URL:[Link]
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Degradation of Antiviral Drug Favipiravir Using UV, UV/H2O2, and Photocatalysis with Co-Doped ZnS Quantum Dots: Operational Parameters, Kinetic Studies, and Toxicity Assessment Langmuir - ACS Publications / PMC URL:[Link]
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Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR MDPI URL:[Link]
